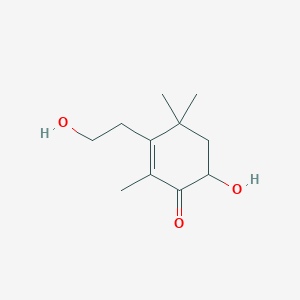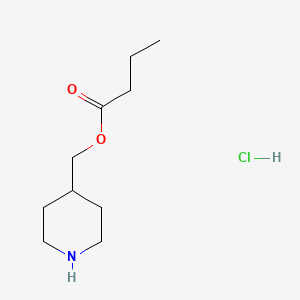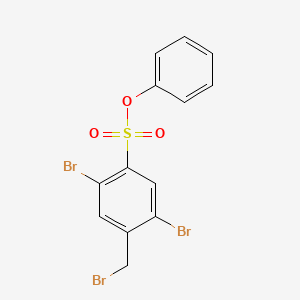
2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- is an organic compound with a unique structure that includes a cyclohexenone ring substituted with hydroxy and hydroxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- typically involves multi-step organic reactions. One common method includes the hydroxylation of isophorone, followed by further functionalization to introduce the hydroxyethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of biocatalysts, such as cultures of Aspergillus niger, has also been explored for the biotransformation of related compounds, providing an eco-friendly alternative to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, fragrances, and flavorings.
Wirkmechanismus
The mechanism by which 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isophorone: A related compound used as a solvent and in chemical synthesis.
Camphor: A bioactive natural product with a similar structural moiety.
Sordarins: Compounds containing a bicyclic core similar to that of 2-Cyclohexen-1-one derivatives.
Uniqueness: 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
825614-87-7 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O3/c1-7-8(4-5-12)11(2,3)6-9(13)10(7)14/h9,12-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
QIOYKXMTBUDZHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CC(C1=O)O)(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)


methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)

![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
